4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFBZDVHJMESNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the 3-(trifluoromethyl)-1H-pyrazole ring , often via cyclocondensation or [3+2] cycloaddition reactions involving trifluoromethylated precursors.
- Attachment of the pyrazole ring to the pyridine core through nucleophilic substitution or cross-coupling reactions, targeting the 4-position of the pyridine ring.
Specific Synthetic Routes
Cyclocondensation Approach
One classical approach to synthesize pyridine-pyrazole hybrids is through cyclocondensation reactions. In this method:
- A 4-halopyridine derivative (e.g., 4-chloropyridine) is reacted with a pyrazole bearing a trifluoromethyl substituent at the 3-position.
- The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrazole nitrogen attacks the halogenated pyridine at the 4-position.
- Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures (80–150 °C), and sometimes a base like potassium carbonate to facilitate deprotonation of the pyrazole nitrogen.
This method yields this compound with good regioselectivity and moderate to high yields.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate the formation of pyrazolo-pyridine hybrids:
- Preformed 5-alkynylpyrazoles bearing trifluoromethyl groups are subjected to microwave-assisted cyclization in the presence of bases such as tert-butylamine.
- The reaction is performed in DMF under controlled pressure and temperature (e.g., 150 °C, 80 bar) for short durations (1–2 hours).
- This method improves reaction rates and yields compared to conventional heating.
Multicomponent and Sequential Reaction Approaches
Representative Experimental Procedure
Based on detailed research findings, a typical synthesis involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of 5-alkynyl-3-(trifluoromethyl)-1H-pyrazole | Reaction of trifluoromethylated pyrazole precursors with alkynyl reagents in suitable solvents | Formation of 5-alkynylpyrazole intermediates (yields ~80%) |
| 2. Cyclization with pyridine derivative under microwave irradiation | DMF solvent, tert-butylamine base, 150 °C, 80 bar, 2 h, microwave reactor | Formation of pyrazolo[4,3-c]pyridine derivatives, including this compound (yields 70–90%) |
| 3. Purification | Column chromatography on silica gel using EtOAc/light petroleum mixtures | Isolation of pure target compound |
Analytical Data and Characterization
The synthesized this compound is characterized by:
Comparative Analysis of Preparation Methods
Summary and Recommendations
- The cyclocondensation reaction remains a reliable and straightforward method for preparing this compound, especially when starting from readily available halopyridine derivatives.
- Microwave-assisted synthesis offers significant improvements in reaction time and yield, making it suitable for rapid library synthesis or scale-up.
- Detailed purification and characterization protocols ensure high purity and structural confirmation.
- Researchers aiming for efficient synthesis should consider microwave-assisted methods when equipment is available, while classical SNAr approaches serve well for routine preparations.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent . Its structural characteristics allow it to interact effectively with biological systems, leading to various therapeutic applications:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures often exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may improve cell membrane penetration and increase biological efficacy.
- Potential as Anticancer Agents : Research suggests that derivatives of pyrazole and pyridine can inhibit cancer cell proliferation. The unique combination of these two heterocycles in 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine may lead to novel anticancer therapies.
Agrochemical Applications
The compound's unique properties also extend to agricultural sciences:
- Pesticidal Activity : Similar compounds have been utilized in developing pesticides due to their ability to disrupt biological processes in pests. The trifluoromethyl group may enhance the effectiveness of such compounds against target organisms.
- Herbicidal Properties : Research into the herbicidal potential of related pyrazole derivatives indicates that this compound could be effective in controlling unwanted plant growth, thus supporting crop yield .
Chemical Synthesis Applications
In synthetic organic chemistry, this compound serves as a valuable building block:
- Intermediate in Synthesis : It can act as an intermediate in the synthesis of more complex molecules, leveraging its reactive sites for further chemical modifications. This property is particularly useful in drug design and development .
Research Insights and Case Studies
Several studies have investigated the applications and effects of this compound:
Case Study Highlights:
- Biological Activity Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against common pathogens. Results indicated promising activity compared to standard antibiotics.
- Synthesis Pathway Development : Research focused on optimizing synthetic routes for producing this compound efficiently, highlighting its role as a precursor for more complex pharmaceutical agents.
Comparative Analysis Table
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains both pyridine and pyrazole rings | Exhibits enhanced biological activity |
| 3-(Trifluoromethyl)-1H-pyrazole | Contains only a pyrazole ring | Primarily used in agrochemical applications |
| 4-(Trifluoromethyl)pyridine | Contains only a pyridine ring | Known for strong electron-withdrawing effects |
| 5-(Trifluoromethyl)-2-amino-pyrazole | Contains amino group on pyrazole | Exhibits enhanced biological activity |
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Key Example :
- 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1): Features a benzoic acid group instead of pyridine. Higher molecular weight (256.18 g/mol) and melting point (189–190°C) compared to pyridine derivatives, likely due to the carboxylic acid group enhancing intermolecular hydrogen bonding . Applications: Potential as a building block for pharmaceuticals or agrochemicals.
Core Aromatic Ring Modifications
Pyridine vs. Pyridazine Derivatives :
- 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o): Retains the pyridine core but introduces cyclopropyl and phenoxy substituents. Synthesized via high-temperature (180°C) reactions in acetonitrile, followed by column chromatography . Demonstrated DHODH inhibition, suggesting the pyridine-pyrazole scaffold’s relevance in enzyme targeting .
- 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(3-(trifluoromethyl)-phenoxy)-1H-pyrazol-1-yl)pyridazine (10f): Replaces pyridine with pyridazine, altering electronic properties and binding interactions.
Functional Group Additions
Sulfonamide vs. Piperidine Derivatives :
- Celecoxib-Related Compounds (e.g., 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) :
- 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0):
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that combines the structural features of both pyridine and pyrazole. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing new therapeutic agents.
Chemical Structure
The compound consists of a pyridine ring substituted with a pyrazole moiety that contains a trifluoromethyl group. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below is a detailed examination of these activities.
Anticancer Activity
Research has demonstrated that derivatives of this compound show promising anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4a | A549 | 25.2 ± 3.2 |
| 4b | HL60 | 28.3 ± 1.5 |
| 4c | A375 | <10 |
These results indicate significant potency against specific cancer types, suggesting that modifications to the core structure can enhance activity against targeted tumors .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit inflammatory pathways effectively.
| Compound | Activity | IC50 (μg/mL) |
|---|---|---|
| 5a | Inhibition of TNF-α production | 60.56 |
| 5b | Inhibition of IL-6 production | 57.24 |
| 5c | Inhibition of COX-2 activity | 69.15 |
These findings suggest that the trifluoromethyl group enhances the anti-inflammatory effects, making these compounds viable candidates for further development as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains. Preliminary results indicate moderate to high activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These results highlight the potential of this compound in treating bacterial infections, particularly those caused by resistant strains .
Case Studies
Several case studies have illustrated the therapeutic potential of compounds related to this compound:
- Study on Anticancer Efficacy : A study involving a series of derivatives showed that specific substitutions at the pyridine ring enhanced cytotoxicity against lung cancer cells, with one derivative achieving an IC50 value lower than standard chemotherapeutics.
- Anti-inflammatory Mechanism : Another investigation outlined how these compounds inhibited NF-kB signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines.
Q & A
Q. What are the standard synthetic routes for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine, and what optimization strategies are critical for yield improvement?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For pyrazole ring formation, a common approach involves reacting hydrazine derivatives with trifluoromethyl-containing diketones or β-keto esters under acidic conditions . For the pyridine linkage, Suzuki-Miyaura coupling between halogenated pyridines and pyrazole boronic acids is effective, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., K₂CO₃) . Yield improvements hinge on controlling reaction temperature (60–80°C), inert atmospheres, and purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm) and trifluoromethyl signals (¹⁹F NMR at δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.18 for C₁₁H₇F₃N₂O₂) .
- X-ray Crystallography : For absolute configuration, use SHELX programs for refinement; data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., melting points or bond angles) be resolved during structural refinement?
- Methodological Answer : Discrepancies in reported melting points (e.g., 189–190°C vs. alternative sources) should be addressed via differential scanning calorimetry (DSC) to confirm phase transitions . For crystallographic conflicts (e.g., bond angles in pyrazole rings), use SHELXL’s restraints (e.g., DELU and SIMU commands) to refine thermal parameters while cross-validating against Cambridge Structural Database entries. Multi-temperature XRD studies (100–300 K) can identify dynamic disorder in trifluoromethyl groups .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the trifluoromethyl or pyridine moieties?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess steric/electronic effects on bioactivity (e.g., kinase inhibition). Use computational tools (DFT or molecular docking) to predict binding affinities .
- Pyridine Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine’s 2-position to enhance π-stacking in target proteins. Validate via in vitro assays (e.g., IC₅₀ measurements) and compare with analogs like celecoxib’s sulfonamide moiety .
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?
- Methodological Answer :
- Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., celecoxib for COX-2 inhibition) to normalize conditions .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products. For instance, trifluoromethyl oxidation to -COOH can alter activity .
- Data Reprodubility : Validate results across ≥3 independent experiments with statistical rigor (e.g., ANOVA with p < 0.05) .
Experimental Design Considerations
Q. What computational tools are recommended for predicting the compound’s solubility and stability in biological matrices?
- Methodological Answer :
- Solubility Prediction : Use Schrodinger’s QikProp to calculate logS (ideal range: -4 to -2) and adjust via co-solvents (e.g., DMSO:PBS mixtures) .
- Stability Profiling : Employ Gaussian-based DFT to identify hydrolysis-prone sites (e.g., pyrazole N1-C2 bond). Validate experimentally via HPLC-UV under physiological pH (7.4) and temperature (37°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
